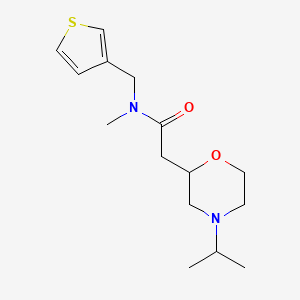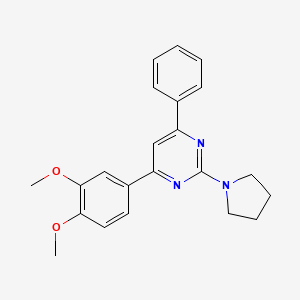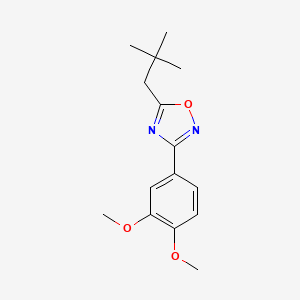
4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AHAP or 4-CHBP and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of antimicrobial and antifungal agents. It has also been found to have antiviral properties, which may have potential applications in the treatment of viral infections. In addition, it has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone in lab experiments include its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, which make it a potential candidate for the development of new drugs. It has also been found to have potential applications in cancer research and the treatment of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions that can be explored in the field of 4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone research. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential applications in the field of agriculture, where it may have potential as a biopesticide. Furthermore, the development of new synthesis methods for this compound may lead to improved yields and purity, which may facilitate its use in various fields of scientific research.
Métodos De Síntesis
The synthesis of 4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone has been reported in different ways, including the reaction of 4-chloro-3-hydroxybenzaldehyde with 4-methylbenzylamine, followed by cyclization with N-benzylpiperazine. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The yield of the reaction varies depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone has been extensively studied for its potential applications in different fields of scientific research. It has been reported to have antimicrobial, antifungal, and antiviral properties. It has also been found to have potential applications in cancer research, where it has shown promising results in inhibiting the growth of cancer cells. Furthermore, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[(3-chloro-4-hydroxyphenyl)methyl]-1-[(4-methylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-2-4-15(5-3-14)12-22-9-8-21(13-19(22)24)11-16-6-7-18(23)17(20)10-16/h2-7,10,23H,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQDSBFMRIHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2=O)CC3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5363151.png)

![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5363177.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)
![3-(difluoromethyl)-6-methyl-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5363197.png)

![[(4-{[5-(4-morpholinylmethyl)-3-isoxazolyl]carbonyl}-2-morpholinyl)methyl]amine dihydrochloride](/img/structure/B5363219.png)

![(3aR*,7aS*)-2-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5363237.png)
![3-(3-pyridinylmethyl)-7-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5363244.png)
![2-chloro-N-{1-[1-(3-fluoropropyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5363250.png)